Tricyclo[4.3.1.13,8]undecan-3-ol
Overview
Description
Tricyclo[4.3.1.13,8]undecan-3-ol, also known as 3-homoadamantan-3-ol, is an organic compound with the molecular formula C11H18O. It is a colorless or slightly yellow liquid that is soluble in alcohol, ether, ketone, and some organic solvents. This compound is used in various fields, including cosmetics, pharmaceuticals, and organic synthesis .
Preparation Methods
The preparation of Tricyclo[4.3.1.13,8]undecan-3-ol involves several synthetic routes. Common methods include:
Grignard Reaction: This method involves the reaction of a Grignard reagent with a suitable precursor to form the desired compound.
Diazotization Reaction: This method involves the conversion of an amine group into a diazonium salt, which can then be further reacted to form the desired compound.
Industrial production methods are typically more complex and may involve multiple steps to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the best results.
Chemical Reactions Analysis
Tricyclo[4.3.1.13,8]undecan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tricyclo[4.3.1.13,8]undecan-3-ol has several scientific research applications:
Chemistry: It is used as an important raw material in organic synthesis and is often used in the synthesis of other compounds.
Biology: It can be used in the study of biological processes and interactions due to its unique structure.
Medicine: It is used as an intermediate or raw material in the production of certain drugs.
Industry: It is used in the production of perfumes, fragrances, and cosmetics due to its pleasant odor.
Mechanism of Action
The mechanism of action of Tricyclo[4.3.1.13,8]undecan-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tricyclo[4.3.1.13,8]undecan-3-ol can be compared with other similar compounds, such as:
Tricyclo[4.3.1.1(3,8)]undecane: This compound has a similar structure but lacks the hydroxyl group present in this compound.
Tricyclo[4.3.1.1(2,5)]undecan-10-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAPHBILAQZRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340544 | |
Record name | Tricyclo[4.3.1.13,8]undecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-80-4 | |
Record name | Tricyclo[4.3.1.13,8]undecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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